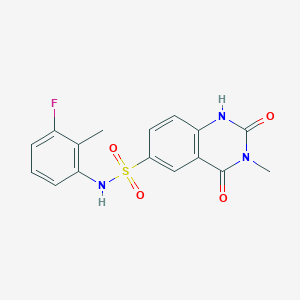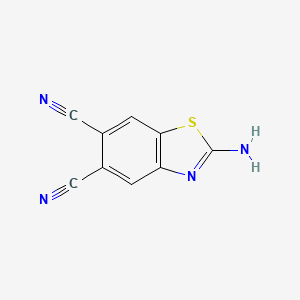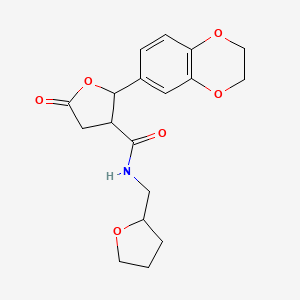![molecular formula C21H19BrFN3O6 B11469777 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469777.png)
5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated benzodioxole moiety, a fluorophenyl group, and an oxazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the bromination of a dimethoxybenzodioxole precursor under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a condensation reaction with a fluorophenyl aldehyde.
Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the intermediate product to form the oxazole ring, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
The uniqueness of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H19BrFN3O6 |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN3O6/c1-10-15(21(27)25-24-8-11-6-4-5-7-12(11)23)26-32-16(10)13-14(22)18-20(31-9-30-18)19(29-3)17(13)28-2/h4-8,10,16H,9H2,1-3H3,(H,25,27)/b24-8+ |
InChI Key |
HHHLHNKIVCNYOV-KTZMUZOWSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11469695.png)

![5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11469709.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11469715.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11469739.png)
![N-{2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B11469742.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate](/img/structure/B11469744.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B11469762.png)

![3-(3-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11469765.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B11469767.png)
![7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469772.png)
